molecular formula C13H16O3S B1326085 Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate CAS No. 951888-94-1

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate

Cat. No.: B1326085
CAS No.: 951888-94-1
M. Wt: 252.33 g/mol
InChI Key: VEOWSIRENBPFBP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is a high-purity chemical compound supplied for laboratory research purposes. This compound, with the CAS numbers 159783-10-5 and 951888-94-1 , is characterized by the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . Its structure can be represented by the SMILES code O=C(OCC)CCC(C1=CC=CC=C1SC)=O . As a specialty organic building block, this oxobutanoate ester is of significant value in medicinal chemistry and organic synthesis. Its structure, featuring a 2-(methylthio)phenyl substituent, makes it a versatile intermediate for constructing more complex molecules, particularly in the exploration of new pharmaceutical candidates and functional materials. Researchers utilize this compound under the identifier MFCD09801969 for projects that require a specific aromatic ketone backbone with a thioether functional group. The presence of both the ester and ketone moieties offers two distinct points for further chemical transformation, enabling a wide range of derivatization pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling information, please consult the Safety Data Sheet. The product is available for global sourcing, often with cold-chain transportation options to ensure stability .

Properties

IUPAC Name

ethyl 4-(2-methylsulfanylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-11(14)10-6-4-5-7-12(10)17-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWSIRENBPFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267943
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-94-1
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Approach

A common method for synthesizing aryl-substituted β-keto esters is the Knoevenagel condensation between an aromatic aldehyde and ethyl acetoacetate or ethyl 4-oxobutanoate derivatives. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by condensation of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions. By analogy, the preparation of this compound could involve:

  • Starting with 2-(methylthio)benzaldehyde as the aromatic aldehyde.
  • Reacting it with ethyl acetoacetate or ethyl 4-oxobutanoate under basic catalysis (e.g., piperidine or ammonium acetate) to form the corresponding aryl-substituted β-keto ester.

This method allows the formation of the carbon-carbon double bond between the aldehyde carbon and the active methylene group of the β-keto ester, followed by hydrogenation or further modification to yield the saturated ketone if necessary.

Acylation of 2-(Methylthio)phenyl Derivatives

Another approach involves acylation of 2-(methylthio)phenyl derivatives with ethyl 4-oxobutanoate or its activated derivatives (e.g., acid chlorides or anhydrides). This can be achieved by:

  • Generating an enolate from ethyl 4-oxobutanoate using a strong base such as sodium hydride or LDA (lithium diisopropylamide).
  • Reacting the enolate with 2-(methylthio)benzoyl chloride or a similar electrophilic aromatic acylating agent to form the ketone linkage.

This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Use of Organometallic Coupling Reactions

Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to attach the 2-(methylthio)phenyl group to a β-keto ester precursor bearing a suitable leaving group (e.g., halide). This approach offers high selectivity and functional group tolerance.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Knoevenagel condensation of 2-(methylthio)benzaldehyde with ethyl acetoacetate Base catalyst (piperidine), ethanol solvent, reflux, 4-6 h 60-80% (estimated) Formation of arylidene intermediate
Hydrogenation of arylidene intermediate Pd/C catalyst, H2 atmosphere, room temperature 85-90% Saturation of double bond to yield β-keto ester
Acylation of ethyl 4-oxobutanoate enolate with 2-(methylthio)benzoyl chloride NaH or LDA base, THF solvent, -78°C to 0°C 50-70% Requires anhydrous conditions
Purification Column chromatography or recrystallization - To isolate pure product

Note: The yields and conditions are inferred from analogous compounds and standard organic synthesis protocols, as direct literature data for this compound are limited.

Analytical and Structural Confirmation

  • NMR Spectroscopy: Proton and carbon NMR to confirm the presence of the ethyl ester group, the β-keto moiety, and the methylthio-substituted aromatic ring.
  • Mass Spectrometry: Molecular ion peak at m/z 252.33 consistent with the molecular weight.
  • IR Spectroscopy: Characteristic carbonyl stretching bands (~1700 cm⁻¹) for ketone and ester groups.
  • X-ray Crystallography: If crystals are obtained, to confirm molecular structure and conformation.

Summary of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Knoevenagel Condensation 2-(Methylthio)benzaldehyde + ethyl acetoacetate Base catalyst (piperidine) Simple, widely used May require hydrogenation step
Acylation of Enolate Ethyl 4-oxobutanoate + 2-(methylthio)benzoyl chloride Strong base (NaH, LDA) Direct ketone formation Sensitive to moisture, requires low temp
Organometallic Coupling Halogenated β-keto ester + 2-(methylthio)phenyl boronic acid Pd catalyst, base High selectivity, mild conditions Requires specialized reagents

Research Findings and Considerations

  • The methylthio substituent on the aromatic ring can influence the reactivity and selectivity of the condensation or acylation reactions due to its electron-donating properties.
  • Reaction conditions such as solvent choice, temperature, and base strength critically affect the yield and purity.
  • Purification often involves chromatographic techniques due to the presence of side products or unreacted starting materials.
  • The compound’s stability under reaction and storage conditions should be evaluated, especially considering the sulfur-containing group.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions.

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C .

  • Mechanism : Electrophilic oxygen transfer to the sulfur atom.

  • Products :

    • Sulfoxide: Ethyl 4 2 Methylsulfinyl phenyl 4 oxobutanoate\text{Ethyl 4 2 Methylsulfinyl phenyl 4 oxobutanoate} (yield: 75–85%) .

    • Sulfone: Ethyl 4 2 Methylsulfonyl phenyl 4 oxobutanoate\text{Ethyl 4 2 Methylsulfonyl phenyl 4 oxobutanoate} (yield: 60–70%) under prolonged oxidation .

Reduction Reactions

The ketone group at position 4 can be reduced to an alcohol or fully saturated alkane.

  • Reagents :

    • Sodium borohydride (NaBH₄) in methanol for partial reduction to secondary alcohol (yield: 80–90%).

    • Lithium aluminum hydride (LiAlH₄) in THF for complete reduction to Ethyl 4 2 Methylthio phenyl butanoate\text{Ethyl 4 2 Methylthio phenyl butanoate} (yield: 65–75%).

Substitution Reactions

Electrophilic aromatic substitution occurs at the phenyl ring, influenced by the methylthio group’s directing effects.

  • Nitration :

    • Conditions : Nitric acid (HNO₃) in sulfuric acid at 0°C.

    • Product : Ethyl 4 2 Methylthio 4 nitrophenyl 4 oxobutanoate\text{Ethyl 4 2 Methylthio 4 nitrophenyl 4 oxobutanoate} (yield: 50–60%) .

  • Halogenation :

    • Conditions : Bromine (Br₂) in acetic acid.

    • Product : Ethyl 4 2 Methylthio 5 bromophenyl 4 oxobutanoate\text{Ethyl 4 2 Methylthio 5 bromophenyl 4 oxobutanoate} (yield: 55–65%) .

Ester Hydrolysis

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions.

  • Basic Hydrolysis :

    • Conditions : NaOH (2M) in ethanol/water (1:1) at reflux.

    • Product : 4 2 Methylthio phenyl 4 oxobutanoic acid\text{4 2 Methylthio phenyl 4 oxobutanoic acid} (yield: 85–95%) .

  • Acidic Hydrolysis :

    • Conditions : HCl (6M) in dioxane at 80°C.

    • Product : Same acid with slower kinetics (yield: 70–80%) .

Comparative Reactivity with Analogues

The reactivity profile is distinct from structurally related compounds due to its methylthio substituent’s electronic effects.

CompoundKey Functional GroupsOxidation SusceptibilityReduction Efficiency
Ethyl 4-phenyl-4-oxobutanoatePhenyl, ketone, esterLowHigh (NaBH₄: 90%)
Ethyl 4-(4-chlorophenyl)-4-oxobutanoateChlorophenyl, ketone, esterModerateModerate (LiAlH₄: 60%)
Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate Methylthio, ketone, esterHigh (H₂O₂: 85%)High (NaBH₄: 85%)

Mechanistic Insights

  • Radical Pathways : Bromination at the α-position of the ketone (using N-bromosuccinimide) proceeds via a radical mechanism, yielding Ethyl 2 bromo 4 2 Methylthio phenyl 4 oxobutanoate\text{Ethyl 2 bromo 4 2 Methylthio phenyl 4 oxobutanoate} (yield: 40–50%) .

  • Nucleophilic Acyl Substitution : The ester group reacts with amines (e.g., benzylamine) to form amides under EDCI coupling conditions (yield: 75–85%) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, its structural analogs have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies have reported that this compound exhibits inhibitory effects against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its neuroprotective properties. It is thought to interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. Research suggests that it may help alleviate symptoms in models of neurodegenerative diseases such as Parkinson's disease by reducing oxidative stress and inflammation .

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer science, this compound has been utilized in the development of novel polymers through ribosome-mediated polymerization techniques. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Development of Functional Materials

The compound is also explored for its potential in creating functional materials with specific properties, such as conductivity or reactivity. Its integration into composite materials can lead to enhanced performance in applications ranging from electronics to catalysis .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell proliferation with IC50 values indicating potency
Antimicrobial Efficacy StudyTested against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics
Neuroprotective Mechanism ResearchInvestigated effects on neurodegenerative modelsIndicated reduced oxidative stress markers and improved behavioral outcomes in animal models

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoate

  • Structure: Features a 4-methoxyphenyl group linked via an acetohydrazido bridge to the 4-oxobutanoate core.

Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate

  • Structure : Contains a fluorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring.
  • The combined fluoro-methoxy substitution pattern may improve binding specificity in enzyme-active sites compared to the single -SMe group .

Ethyl 4-(2,4-Dimethylphenyl)-4-oxobutanoate

  • Structure : Substituted with methyl groups at the 2- and 4-positions of the phenyl ring.
  • Key Differences :
    • Methyl groups introduce steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to the less bulky -SMe group.
    • Increased hydrophobicity due to dual methyl substituents could enhance membrane permeability but reduce aqueous solubility .

4-(Methylthio)-2-oxobutanoic Acid

  • Structure : A carboxylic acid derivative lacking the ethyl ester and phenyl group.
  • This compound is a metabolic intermediate in microbial pathways (e.g., Saccharomyces cerevisiae), highlighting the biological relevance of the -SMe group .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Substituent(s) Molecular Weight LogP (Predicted) Key Properties
Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate -SMe (ortho) 266.35 g/mol ~2.8 Moderate lipophilicity; ester hydrolysis susceptibility
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate -F (meta), -OMe (para) 284.27 g/mol ~2.5 Enhanced polarity; improved metabolic stability
Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate -Me (2,4-positions) 250.30 g/mol ~3.2 High hydrophobicity; steric hindrance
4-(Methylthio)-2-oxobutanoic Acid -SMe, -COOH 162.20 g/mol ~0.9 High aqueous solubility; microbial metabolite

Biological Activity

Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14O3S
  • IUPAC Name : this compound

The compound features a methylthio group, which is known to influence its biological activity by affecting interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. It can inhibit enzyme activity through:

  • Active Site Binding : The compound may bind directly to the active site of enzymes, preventing substrate access.
  • Allosteric Modulation : It can also bind to allosteric sites, inducing conformational changes that affect enzyme function.

This dual mechanism allows for a diverse range of biological effects, depending on the specific target and context.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. Key findings include:

  • Inhibition of Protein-Ligand Interactions : The compound has been shown to disrupt various protein-ligand interactions, which is critical in the development of new pharmaceuticals.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further investigations are necessary to confirm efficacy .

Case Studies

  • Antitubercular Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated promising antitubercular activity, suggesting it could be developed as a lead compound for tuberculosis treatment .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityUnique Features
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateModerate enzyme inhibitionContains pyrimidine ring
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateLow antimicrobial activityChlorine substituent alters reactivity
This compoundStrong enzyme inhibition, antitubercular activityUnique combination of functional groups

Research Applications

This compound has broad applications in various fields:

  • Medicinal Chemistry : As a lead compound for drug development targeting infectious diseases and cancer.
  • Biochemical Research : Used in studies involving enzyme inhibition and protein interactions.
  • Industrial Chemistry : Potential applications in synthesizing specialty chemicals and materials .

Q & A

Q. What are the common synthetic routes for Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or Friedel-Crafts acylation. A plausible route involves reacting 2-(methylthio)phenylacetic acid with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization may include adjusting reaction time (48–72 hours), temperature (80–100°C), and stoichiometric ratios to minimize by-products like dimerized esters. Continuous flow reactors, as described for analogous γ-keto esters, could enhance yield and scalability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves:

  • NMR : ¹H/¹³C NMR to confirm ester carbonyl (δ ~170 ppm), ketone (δ ~200 ppm), and methylthio (δ ~2.5 ppm) groups.
  • XRD : Single-crystal X-ray diffraction to resolve steric effects from the methylthio substituent, as demonstrated for structurally similar oxobutanoates .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. For derivatives with higher hydrophobicity, dichloromethane/hexane (1:2) is recommended. Crystallization yields >90% purity when performed under controlled cooling (0.5°C/min) .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The methylthio (-SMe) group acts as a weak electron-donating substituent, stabilizing the adjacent carbonyl via resonance. This reduces electrophilicity at the ketone, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution. Computational studies (DFT) on analogous compounds show a 10–15% decrease in activation energy compared to non-substituted phenyl derivatives .

Q. What strategies mitigate competing side reactions during functionalization of the 4-oxobutanoate backbone?

  • Protection of the ketone : Use trimethylsilyl enol ethers to block unwanted aldol condensation.
  • Catalytic control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to direct asymmetric additions while suppressing racemization .
  • By-product analysis : Monitor dimerization via LC-MS and adjust solvent polarity (e.g., switch from THF to DMF) to disfavor intermolecular coupling .

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking (AutoDock Vina) against cysteine proteases reveals potential inhibition due to the methylthio group’s sulfur interacting with catalytic triads (binding energy: −8.2 kcal/mol). Pharmacophore models highlight the ester and ketone as critical for membrane permeability (LogP ~2.3) .

Q. What contradictions exist in reported bioactivity data for this compound class, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 50 μM to >200 μM) may arise from assay conditions (e.g., serum content affecting solubility). Standardized protocols (e.g., MTT assays in serum-free media) and metabolite profiling (via HRMS) are recommended to clarify structure-activity relationships .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

  • GC-MS : Headspace analysis for volatile by-products (e.g., ethyl mercaptan derivatives) with a DB-5MS column.
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) and isopropanol/heptane eluents .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UPLC-UV (210 nm).
  • Thermal stability : Use DSC to identify decomposition onset temperatures (expected >150°C) .

Q. What synthetic modifications enhance the compound’s applicability in polymer chemistry?

Introducing acrylate groups at the ester moiety via Michael addition enables crosslinking in photopolymer resins. FT-IR tracking of C=C bond consumption (peak at 1630 cm⁻¹) confirms conversion efficiency (>95%) .

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